

Unveiling the Chemical Identity of Lazurite: A Technical Guide

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This technical guide provides an in-depth exploration of the chemical formula of **lazurite**, a complex tectosilicate mineral renowned for its intense blue color. Addressing the inherent variability in its composition, this document synthesizes crystallographic data and quantitative analyses to offer a comprehensive understanding for researchers and scientists. Detailed experimental protocols for the characterization of **lazurite** and a logical workflow for mineral chemical formula determination are also presented.

The Chemical Formula of Lazurite: Beyond a Simple Representation

Lazurite, a member of the sodalite group, is a feldspathoid mineral with a complex and variable chemical composition. Its structure consists of a three-dimensional framework of aluminosilicate tetrahedra, creating cages that accommodate a variety of cations and anions. This structural flexibility leads to considerable chemical substitution, making a single, definitive formula an oversimplification.

Historically, the formula for **lazurite** has been presented in several forms. A generalized formula is often cited as (Na,Ca)₈(AlSiO₄)₆(SO₄,S,Cl)₂.[1][2] This representation highlights the key elemental constituents and the potential for substitution between sodium (Na) and calcium (Ca), as well as among sulfate (SO₄), sulfide (S), and chloride (Cl) anions within the aluminosilicate framework.



More recently, the International Mineralogical Association (IMA) has redefined the idealized formula for **lazurite** as Na₇Ca(Al₆Si₆O₂₄)(SO₄)(S₃)·H₂O.[3] This updated formula specifically recognizes the essential roles of both sulfate and the trisulfur radical anion (S₃⁻) in the **lazurite** structure. The vibrant blue color of **lazurite** is primarily attributed to the presence of these sulfur radicals.[4]

It is crucial to understand that **lazurite** forms a solid solution series with another sodalite-group mineral, haüyne. The distinction between the two is based on the dominant anion, with **lazurite** being sulfide-rich and haüyne being sulfate-rich.[5]

Quantitative Compositional Data

The chemical composition of **lazurite** varies depending on its geological origin. The following table summarizes quantitative data from electron microprobe analyses of **lazurite** samples from different localities. The data is presented in weight percent of oxides, a standard convention in mineralogical analysis.

Oxide	Lazurite - Malo- Bystrinskoe, Russia[6]	Idealized Lazurite Composition[7]
Na ₂ O	-	18.66%
CaO	-	11.25%
K ₂ O	-	-
Al ₂ O ₃	-	30.69%
SiO ₂	-	36.17%
SO ₃	-	-
S	8.30% (total S)	6.43% (as S ²⁻)
CI	-	-
H₂O	-	-
Total	-	100.00%



Note: The data from the Malo-Bystrinskoe deposit represents the total sulfur content, which includes both sulfate and sulfide species. The idealized composition is calculated based on the formula Na₃Ca(Al₃Si₃O₁₂)S.[7] A detailed analysis of a sulfur-rich **lazurite** from the Malo-Bystrinskoe deposit in Russia yielded an empirical formula of (Na_{6.97}Ca_{0.88}K_{0.10})--INVALID-LINK--1.09(S₃)_{0.55}S_{0.05}Cl_{0.04}·0.72H₂O, calculated on the basis of 12 (Al+Si) atoms.[6]

Experimental Protocols for Chemical Characterization

The determination of the precise chemical formula of **lazurite** requires a combination of analytical techniques to ascertain both the elemental composition and the crystal structure.

Electron Probe Microanalysis (EPMA) for Quantitative Elemental Analysis

Objective: To determine the weight percentages of the constituent elements (Na, Ca, K, Al, Si, S, Cl) in a polished **lazurite** sample.

Methodology:

- Sample Preparation:
 - A small fragment of the **lazurite**-containing rock is mounted in an epoxy resin block.
 - The mounted sample is ground and polished to a flat, mirror-like finish (typically with a final polish using 0.25 μm diamond paste) to ensure a smooth surface for electron beam interaction.
 - The polished surface is coated with a thin layer of carbon to provide electrical conductivity and prevent charge buildup from the electron beam.
- Instrumentation and Operating Conditions:
 - A wavelength-dispersive X-ray spectrometer (WDS) equipped electron probe microanalyzer is used.
 - Accelerating Voltage: 15-20 kV.



- Beam Current: 10-20 nA.
- Beam Diameter: A focused beam of 1-5 μm is used for spot analyses on individual lazurite grains.

Data Acquisition:

- The electron beam is directed onto a specific point on the lazurite grain.
- The interaction of the electron beam with the sample generates characteristic X-rays for each element present.
- The WDS spectrometers are set to the specific wavelengths of the characteristic X-rays for the elements of interest.
- The intensity of the emitted X-rays for each element is measured and compared to the intensities from well-characterized standard materials of known composition.
- Data Correction and Calculation:
 - The raw X-ray intensity data is corrected for matrix effects (ZAF correction: Z = atomic number, A = absorption, F = fluorescence) to obtain accurate elemental weight percentages.
 - The weight percentages of the elements are then converted to atomic proportions and normalized to a specific number of oxygen atoms (typically 24 for the sodalite group) to derive the empirical chemical formula.

Powder X-ray Diffraction (XRD) for Structural Identification

Objective: To identify the crystalline phases present in the sample and to confirm the sodalite-group structure of **lazurite**.

Methodology:

Sample Preparation:



- A small, representative portion of the **lazurite** sample is ground to a fine powder (typically
 410 μm) using an agate mortar and pestle to ensure random orientation of the crystallites.
- The powder is then mounted onto a sample holder, ensuring a flat, smooth surface.
- Instrumentation and Operating Conditions:
 - A powder X-ray diffractometer with a copper (Cu) Kα X-ray source is commonly used.
 - Generator Settings: 40 kV and 30-40 mA.
 - Scan Range (2θ): 5° to 70°.
 - Step Size: 0.02° 2θ.
 - Dwell Time: 1-2 seconds per step.
- Data Acquisition:
 - The sample is irradiated with the X-ray beam at progressively increasing angles (2θ).
 - A detector measures the intensity of the diffracted X-rays at each angle.
 - The resulting data is a diffractogram, which is a plot of X-ray intensity versus the diffraction angle (2θ).
- Data Analysis:
 - The positions (2θ values) and relative intensities of the diffraction peaks in the pattern are characteristic of the mineral's crystal structure.
 - The obtained diffractogram is compared with standard diffraction patterns from a database, such as the International Centre for Diffraction Data (ICDD) database, to identify the mineral phases present.
 - The presence of characteristic peaks for the sodalite group will confirm the identity of lazurite.

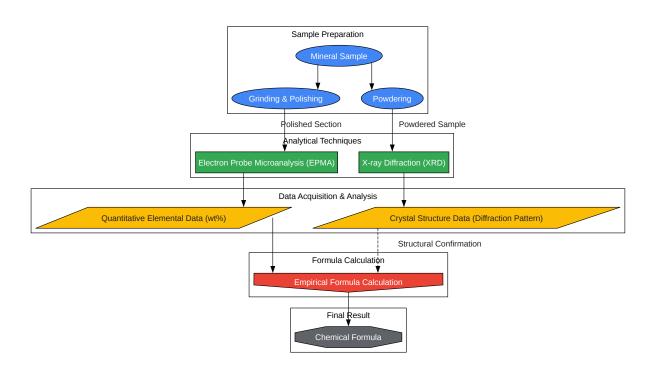


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Workflow for Mineral Chemical Formula Determination

The following diagram illustrates the logical workflow for determining the chemical formula of a mineral like **lazurite**, integrating the experimental techniques described above.





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Caption: Workflow for determining the chemical formula of a mineral.



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